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molecular formula C15H19F3O3 B8075065 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

Cat. No. B8075065
M. Wt: 304.30 g/mol
InChI Key: SJYCIBCPQABCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268859B2

Procedure details

A suspension of LiAlH4 (4.52 g, 119 mmol) in 230 mL of THF was treated with a solution of 4-(2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-trifluoromethylpentanoic acid ethyl ester (27.5 g, 79.4 mmol) in 40 mL of THF at 0° C. over 30 minutes. After stirring overnight, the reaction was cooled to 0° C., quenched with 3 mL of water, and treated with 3 mL of 4 M NaOH solution. After 10 minutes, the mixture was treated with additional 18 mL portion of water and the resulting mixture was warmed to room temperature for 4 hours. The mixture was filtered and the filter cake was washed with five 100 mL portions of diethyl ether. The filtrate was concentrated in vacuo to give 24.0 g of 4-(2,3-dihydrobenzofuran-7-yl)-4-methyl-2-trifluoromethylpentane-1,2-diol as an oil (99%).
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
4-(2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-trifluoromethylpentanoic acid ethyl ester
Quantity
27.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]([OH:29])([C:25]([F:28])([F:27])[F:26])[CH2:12][C:13]([C:16]1[C:24]2[O:23][CH2:22][CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14])C>C1COCC1>[O:23]1[C:24]2[C:16]([C:13]([CH3:15])([CH3:14])[CH2:12][C:11]([C:25]([F:26])([F:27])[F:28])([OH:29])[CH2:10][OH:9])=[CH:17][CH:18]=[CH:19][C:20]=2[CH2:21][CH2:22]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
230 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4-(2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-trifluoromethylpentanoic acid ethyl ester
Quantity
27.5 g
Type
reactant
Smiles
C(C)OC(C(CC(C)(C)C1=CC=CC=2CCOC21)(C(F)(F)F)O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 3 mL of water
ADDITION
Type
ADDITION
Details
treated with 3 mL of 4 M NaOH solution
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
the mixture was treated with additional 18 mL portion of water
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed to room temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with five 100 mL portions of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC2=C1C(=CC=C2)C(CC(CO)(O)C(F)(F)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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